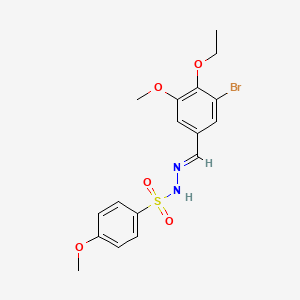
3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone, also known as BTSM, is a molecule that has been studied for its potential use in various scientific research applications. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cell signaling and metabolism. This leads to the induction of apoptosis in cancer cells and the inhibition of pathogen growth in infectious disease research.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pathogen growth, and the potential as a neuroprotective agent. Additionally, 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone has been shown to have antioxidant activity and to be able to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone in lab experiments is its potential as a multi-targeted agent, meaning it can affect multiple pathways and targets within a cell. Additionally, 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone has been shown to have low toxicity in animal studies. However, one limitation of using 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone. One area of interest is its potential as a therapeutic agent in cancer treatment, either alone or in combination with other drugs. Additionally, further study is needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone and its potential as a neuroprotective agent. Finally, there is potential for the development of new derivatives of 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone with improved solubility and potency.
Méthodes De Synthèse
3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone can be synthesized through a multi-step process involving the reaction of 3-(1,3-benzodioxol-5-yl)-2-methylpropanal with thiosemicarbazide. The resulting compound can then be purified through various methods, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone has been studied for its potential use in various scientific research applications, including cancer research, infectious disease research, and neuroscience research. In cancer research, 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone has been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In infectious disease research, 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone has been shown to have activity against various pathogens, including bacteria and viruses. In neuroscience research, 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone has been shown to have potential as a neuroprotective agent.
Propriétés
IUPAC Name |
[(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-8(6-14-15-12(13)18)4-9-2-3-10-11(5-9)17-7-16-10/h2-3,5-6,8H,4,7H2,1H3,(H3,13,15,18)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTBEYLPBDOFHJ-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC2=C(C=C1)OCO2)/C=N/NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5762221.png)
![4-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5762241.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5762254.png)


![4-chloro-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762263.png)
![N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5762265.png)
![(4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5762273.png)




![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5762319.png)